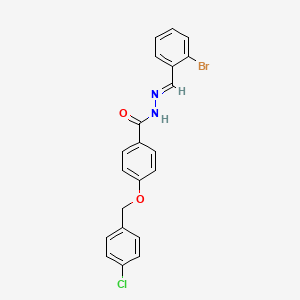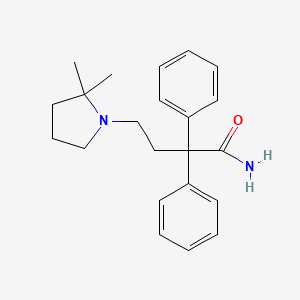
4-((3-Phenoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-Phenoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Phenoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:
Formation of the Triazole Core: The triazole ring is often synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Pyridinyl Group: The pyridin-2-yl group is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.
Schiff Base Formation: The final step involves the condensation of the triazole derivative with 3-phenoxybenzaldehyde to form the Schiff base, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The Schiff base can be reduced to the corresponding amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its potential as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology
Biologically, it has shown promise as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell walls and inhibit enzyme activity.
Medicine
In medicinal chemistry, it is being explored for its potential as an anticancer agent, particularly in targeting specific cancer cell pathways.
Industry
Industrially, it could be used in the development of new materials with specific electronic or optical properties due to its conjugated system.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological macromolecules. The triazole ring can coordinate with metal ions, disrupting metalloproteins. The Schiff base moiety can form covalent bonds with nucleophilic sites in proteins, altering their function. Additionally, the phenoxy group can interact with hydrophobic pockets in enzymes, inhibiting their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-((3-Phenoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol: is similar to other triazole derivatives such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique electronic properties and biological activities. The presence of the phenoxy group enhances its hydrophobic interactions, while the pyridinyl group provides additional sites for coordination with metal ions.
This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields
Propiedades
Número CAS |
497823-70-8 |
|---|---|
Fórmula molecular |
C20H15N5OS |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
4-[(E)-(3-phenoxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H15N5OS/c27-20-24-23-19(18-11-4-5-12-21-18)25(20)22-14-15-7-6-10-17(13-15)26-16-8-2-1-3-9-16/h1-14H,(H,24,27)/b22-14+ |
Clave InChI |
UUXCKGVFTKCCRY-HYARGMPZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)C4=CC=CC=N4 |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NN3C(=NNC3=S)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-chlorobenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011057.png)





![(5E)-5-(5-bromo-2-methoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011114.png)
![Methyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12011118.png)
![N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12011122.png)


![(3Z)-5-bromo-1-ethyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12011135.png)

